molecular formula C14H16N4O2S B2818814 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-51-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2818814
CAS No.: 1396557-51-9
M. Wt: 304.37
InChI Key: ZLMLKQXBSKIIMI-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmaceutically relevant heterocyclic systems. The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological polymers like DNA and various enzyme active sites. Benzimidazole derivatives have demonstrated a wide range of biological activities, including serving as potent inhibitors of kinases such as CK1δ/ε and as ligands that bind the minor groove of DNA, potentially inhibiting enzymes like human topoisomerase I (Hu Topo I) . The 1,4-thiazepane ring system contributes to the molecule's complex three-dimensional structure and potential for diverse intermolecular interactions. The specific fusion of these motifs in this compound suggests potential research value in the study of enzyme inhibition, cancer cell proliferation, and intracellular signaling pathways. Investigations into analogous compounds have revealed their ability to cause cell cycle arrest at the G2/M phase, indicating possible mechanisms that target DNA integrity or replication machinery . This compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore its specific mechanism of action and binding affinity profiles in biochemical and cell-based assays.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-5-6-21-8-11(18-13)14(20)15-7-12-16-9-3-1-2-4-10(9)17-12/h1-4,11H,5-8H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLKQXBSKIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide exhibit promising antimicrobial properties. For instance, benzimidazole derivatives have been synthesized and tested against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These studies indicate that the compound may possess significant antibacterial activity due to its structural characteristics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect tumor growth. For example, research on related compounds indicated effective suppression of tumor growth in animal models . The ability to activate pathways involved in apoptosis makes this compound a candidate for further development as an anticancer agent.

Antioxidant Activity

Nrf2 activation is a notable mechanism associated with this compound. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect cells from oxidative damage caused by stress and inflammation. The compound's role as an Nrf2 activator suggests potential therapeutic applications in diseases characterized by oxidative stress.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
5-Oxo-1,4-thiazepane derivativesContains thiazepane ringPotential anti-inflammatory properties
Benzimidazole derivativesContains benzimidazole coreAntimicrobial and anticancer activities
ThiazolidinedionesContains thiazolidinedione structureUsed in diabetes treatment

This table illustrates how the specific combination of structural elements in this compound may confer distinct pharmacological properties not observed in other compounds.

Case Studies and Research Findings

Several case studies highlight the efficacy of N-(benzo[d]imidazol]-2-methyl)-5-oxo-1,4-thiazepane derivatives:

  • Antimicrobial Efficacy : A study demonstrated that synthesized benzimidazole compounds showed significant antimicrobial activity against various bacterial strains using standard microbiological techniques.
  • Anticancer Activity : In vivo experiments revealed that certain derivatives could suppress tumor growth effectively in murine models .
  • Oxidative Stress Response : Preliminary data suggest that this compound interacts with proteins involved in oxidative stress response pathways, warranting further investigation into its binding affinities and specific interactions with target receptors or enzymes.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s 1,4-thiazepane ring introduces steric and electronic effects distinct from the linear alkyl or aryl chains in ’s compounds.
  • The carboxamide group in the thiazepane may enhance hydrogen-bonding capabilities compared to sulfonyl or acetamidine groups .

Heterocyclic Systems in Pharmacologically Relevant Compounds

lists thiazole- and oxazolidine-containing molecules, such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate. These compounds emphasize the importance of sulfur- and nitrogen-containing heterocycles in drug design. However, their structural complexity (e.g., fused rings, stereochemistry) contrasts with the target compound’s simpler thiazepane-benzimidazole framework .

Comparative Data Table

Compound Name Core Structure Functional Groups Biological Activity Synthetic Method Reference
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide Benzimidazole + 1,4-thiazepane Carboxamide, ketone Not reported (hypothesized: enzyme inhibition) Likely multicomponent reaction (inferred) N/A
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Benzimidazole + acetamidine Sulfonyl, phenyl Not reported Copper-catalyzed coupling
Benzimidazolyl 2-[2-(1H-Benzo[d]imidazol-2-yl)ethylimino)methyl]phenol (Compound 8) Benzimidazole + phenol Imino, phenol Dopamine oxidation catalyst Not specified
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-...oxazolidine-3-carboxylate Thiazole + oxazolidine Carboxylate, ureido Not reported Multistep organic synthesis

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O2S, with a molecular weight of 304.37 g/mol. The compound features a benzimidazole moiety linked to a thiazepane ring, which is significant in determining its biological properties.

Recent studies indicate that this compound acts primarily as an Nrf2 activator . Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. The activation of Nrf2 by this compound suggests its potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and inflammatory disorders.

Antioxidant Activity

The ability of Nrf2 to regulate antioxidant responses implies that this compound may enhance the body's defense mechanisms against oxidative damage. Preliminary data suggest that it can significantly upregulate the expression of various antioxidant genes, providing a protective effect against cellular damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, benzimidazole derivatives have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound may possess similar antimicrobial properties, warranting further investigation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

StudyFindingsImplications
Antioxidant Activity Study Demonstrated significant upregulation of Nrf2 target genes in cell modelsPotential use in therapies for oxidative stress-related diseases
Antimicrobial Screening Showed promising results against Gram-positive bacteriaCould lead to development of new antimicrobial agents
In Vivo Efficacy Tests Indicated reduction in oxidative damage markers in animal modelsSupports potential therapeutic applications in inflammatory conditions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydroxylamine hydrochloride and potassium hydroxide in methanol, followed by purification using vacuum drying and recrystallization. Yield optimization (e.g., 86% in ) depends on stoichiometric ratios, reaction time (e.g., overnight stirring at room temperature), and solvent selection (e.g., methanol or ethanol). Chromatography (e.g., silica gel) is critical for isolating intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural characterization employs FT-IR to identify functional groups (e.g., -NH at ~3572 cm⁻¹, -C=N at ~1983 cm⁻¹), ¹H/¹³C NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.16–7.48 ppm), and mass spectrometry (MS) to confirm molecular weight (e.g., M+1 peaks matching theoretical values). Melting point analysis (e.g., 170–172°C) further validates purity .

Q. What preliminary biological activities are associated with benzimidazole-thiazepane hybrids?

  • Methodological Answer : Benzimidazole derivatives are screened for enzyme inhibition (e.g., VEGFR-2 in ) using kinase assays and in vitro cytotoxicity models (e.g., MTT assays on cancer cell lines). Initial studies often focus on IC₅₀ values and selectivity against non-target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazepane ring) affect the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like methyl, fluoro, or nitro groups. Biological assays (e.g., enzyme inhibition, cell viability) are compared to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding interactions with target proteins like VEGFR-2 .

Q. What mechanistic insights explain the catalytic activity of copper complexes derived from this compound?

  • Methodological Answer : Copper complexes of benzimidazole derivatives (e.g., ) catalyze oxidation reactions (e.g., dopamine to aminochrome) via radical intermediates. Electron paramagnetic resonance (EPR) and kinetic studies (e.g., rate constants under varied pH/temperature) elucidate redox mechanisms .

Q. How do in silico ADMET predictions guide further development of this compound?

  • Methodological Answer : Tools like SwissADME predict drug-likeness (Lipinski’s Rule of Five), while ProTox-II assesses toxicity. Molecular dynamics simulations evaluate metabolic stability (e.g., cytochrome P450 interactions). High drug-likeness scores (e.g., for analogs in ) prioritize candidates for in vivo studies .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/fluorescence detection or LC-MS/MS is used, but matrix effects (e.g., plasma protein binding) require optimization of mobile phases (e.g., acetonitrile/ammonium formate) and sample preparation (e.g., solid-phase extraction) .

Comparative and Mechanistic Studies

Q. How does this compound compare to other benzimidazole-containing heterocycles in terms of stability and bioavailability?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis of the thiazepane ring). Parallel artificial membrane permeability assays (PAMPA) compare logP values and intestinal absorption profiles .

Q. What role do the benzimidazole and thiazepane moieties play in target selectivity?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography of ligand-protein complexes (e.g., with VEGFR-2) reveal that the benzimidazole group anchors to hydrophobic pockets, while the thiazepane’s oxo group participates in hydrogen bonding .

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